tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Group: The difluoro group is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through nucleophilic substitution reactions.
Methoxy Group Addition: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Carboxylate Formation: The carboxylate group is formed through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the difluoro group, potentially converting it to a single fluorine or hydrogen.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-ethoxyazetidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is unique due to the combination of its azetidine ring, difluoro group, and methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2680532-17-4 |
---|---|
Molecular Formula |
C11H19F2NO4 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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